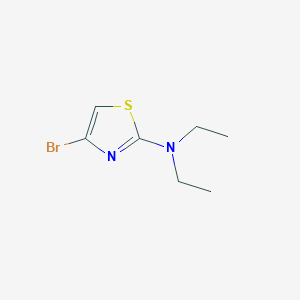

4-Bromo-N,N-diethylthiazol-2-amine

Description

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry

The thiazole ring is an essential structural motif found in numerous natural and synthetic compounds with significant biological activities. spast.orgnih.gov Its presence in vitamin B1 (thiamine) underscores its fundamental role in biological processes. neliti.com In medicinal chemistry, the thiazole nucleus is a key component of various drugs, including antimicrobial, anti-inflammatory, and anticancer agents. spast.orgnih.govglobalresearchonline.net The versatility of the thiazole ring allows for modifications at various positions, enabling the synthesis of diverse derivatives with a broad spectrum of therapeutic potentials. nih.gov The aromatic nature of the thiazole ring contributes to its stability, while the presence of heteroatoms provides sites for chemical reactions, making it a valuable building block in organic synthesis. numberanalytics.comneliti.com

The development of new synthetic methodologies for thiazole derivatives continues to be an active area of research, driven by the demand for novel compounds with enhanced biological activities. neliti.comglobalresearchonline.net The ability to introduce various substituents onto the thiazole core allows for the fine-tuning of its physicochemical and pharmacological properties.

Contextualization of 4-Bromo-N,N-diethylthiazol-2-amine as a Functionalized Thiazole Derivative

This compound is a specific example of a functionalized thiazole derivative. Its structure incorporates a bromine atom at the 4-position and a diethylamino group at the 2-position of the thiazole ring. This particular arrangement of substituents imparts distinct chemical properties to the molecule. The bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of additional functional groups. nih.gov The diethylamino group, an electron-donating substituent, can influence the electronic properties and reactivity of the thiazole ring.

The synthesis of such substituted thiazoles often involves the reaction of a suitable starting material, like p-bromoacetophenone and thiourea (B124793), to form the core thiazole ring, followed by further modifications. nih.gov

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₁BrN₂S |

| Molecular Weight | 235.14 g/mol cymitquimica.com |

| Purity | 98% cymitquimica.com |

| InChI Key | RQJGQYSPPGBZSS-UHFFFAOYSA-N cymitquimica.com |

Overview of Advanced Research Perspectives on Halogenated and Aminated Thiazoles

Research into halogenated and aminated thiazoles is a vibrant field, driven by the potential to create novel compounds with tailored properties. Halogenated thiazoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions like the Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. nih.govnih.gov The "halogen dance" reaction is another intriguing transformation that allows for the migration of a halogen atom to a different position on the thiazole ring, enabling the synthesis of highly functionalized derivatives. nih.gov

Aminated thiazoles, on the other hand, are of significant interest due to their prevalence in biologically active molecules. The amino group can participate in hydrogen bonding and other intermolecular interactions, which are crucial for molecular recognition and biological activity. The synthesis of various aminated thiazole derivatives, such as those with dimethylamino or other alkylamino groups, allows for the exploration of structure-activity relationships. nih.govsigmaaldrich.com The combination of halogen and amine functionalities on the same thiazole scaffold, as seen in this compound, provides a versatile platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrN2S |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

4-bromo-N,N-diethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H11BrN2S/c1-3-10(4-2)7-9-6(8)5-11-7/h5H,3-4H2,1-2H3 |

InChI Key |

RQJGQYSPPGBZSS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=CS1)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Bromo N,n Diethylthiazol 2 Amine and Its Precursors

Historical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and modern adaptations providing access to this important scaffold.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a prevalent and versatile method for the construction of thiazole rings. organic-chemistry.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide. organic-chemistry.org The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, which is followed by cyclization and dehydration to yield the thiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving efficiency, yields, and environmental compatibility. These include the use of various catalysts and reaction conditions. For instance, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govnanobioletters.com Furthermore, the use of heterogeneous catalysts, such as copper silicate, has been explored to facilitate easier product purification and catalyst recycling. nanobioletters.com Solvent-free conditions, sometimes in combination with microwave irradiation, represent another green chemistry approach to the Hantzsch reaction. nih.gov

Cyclocondensation Reactions Involving α-Halocarbonyl Compounds and Thioamides/Thioureas

This class of reactions is fundamentally linked to the Hantzsch synthesis and represents the most common strategy for constructing 2-aminothiazoles. The reaction of an α-halocarbonyl compound with thiourea (B124793) directly leads to the formation of a 2-aminothiazole (B372263) derivative. derpharmachemica.com The versatility of this method allows for the introduction of various substituents onto the thiazole ring by selecting appropriately substituted α-halocarbonyls and thioureas. derpharmachemica.com

Recent research has focused on optimizing this cyclocondensation. For example, the use of catalysts like copper acetate (B1210297), 2-hydroxypropyl-β-cyclodextrin, and ionic liquids has been reported to enhance the reaction. nanobioletters.com Additionally, non-conventional energy sources such as ultrasound have been successfully employed to promote the reaction. nanobioletters.com Continuous flow chemistry has also been applied to the synthesis of 2-aminothiazoles from α-bromoaldehydes and thiourea, offering improved control over reaction parameters and enhanced safety. acs.org

Alternative Methods for Thiazole Ring Formation

Beyond the Hantzsch-type reactions, other methods for constructing the thiazole ring have been developed. The Cook-Heilborn synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide. Another approach is the Gabriel synthesis, which can also be adapted for thiazole formation.

More contemporary methods include transition metal-catalyzed reactions. For example, Stille coupling, which utilizes organostannane intermediates, can be employed to introduce substituents onto a pre-existing thiazole core. derpharmachemica.com Other modern approaches involve the dehydrogenation of thiazoline (B8809763) precursors using reagents like manganese dioxide (MnO2) or potassium permanganate (B83412) (KMnO4). derpharmachemica.com

Targeted Synthesis of 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives is a critical step in obtaining the precursor for the target molecule. The Hantzsch reaction of α-haloketones with thiourea is the most direct and widely used method. nih.govmdpi.com The reaction of phenacyl bromide derivatives with thiourea, for instance, yields 4-aryl-2-aminothiazoles. nanobioletters.com

To achieve specific substitution patterns, multi-step sequences are often employed. For example, a desired acyl group can be introduced onto a 2-aminothiazole scaffold as a subsequent step. nih.gov Polymer-supported synthesis has also emerged as a powerful tool for generating libraries of 2-aminothiazole derivatives, allowing for high-throughput screening and optimization. rsc.org This can involve attaching either the amine or the ketone component to a solid support. rsc.org

Regioselective Bromination Methodologies for Thiazole Rings at the C4 Position

Introducing a bromine atom specifically at the C4 position of a 2-aminothiazole ring requires careful selection of brominating agents and reaction conditions to control regioselectivity. The electron-donating amino group at the C2 position strongly activates the C5 position towards electrophilic substitution. Therefore, direct bromination of 2-aminothiazole typically yields the 5-bromo derivative. zenodo.orglookchem.com

To achieve C4-bromination, a common strategy involves the use of a starting material where the C5 position is already substituted or blocked. For instance, starting with a 2-amino-5-substituted-thiazole and then performing a bromination reaction would direct the bromine to an available position, potentially C4 if it is unsubstituted.

Another approach involves the synthesis of a thiazole derivative that is predisposed to C4-bromination. For example, the cyclization of a β-ketoester with N-bromosuccinimide (NBS) followed by reaction with thiourea can lead to the formation of a 2-aminothiazole with a substituent at the C5 position, leaving the C4 position accessible for subsequent bromination. nih.gov Furthermore, the use of specific copper(II) halide reagents under controlled conditions can influence the regioselectivity of halogenation on the 2-aminothiazole scaffold, although selective C5-halogenation is more commonly reported. nih.gov

Introduction of the N,N-Diethylamino Moiety onto the Thiazole Scaffold

The final step in the synthesis of 4-Bromo-N,N-diethylthiazol-2-amine is the introduction of the N,N-diethylamino group at the 2-position. This can be achieved through several methods, primarily involving the alkylation of a 2-aminothiazole precursor.

One direct approach is the N-alkylation of 2-aminothiazole with a suitable ethylating agent, such as diethyl sulfate (B86663) or ethyl halides, under basic conditions. researchgate.net To achieve N,N-diethylation, the reaction would need to be driven to completion with a molar excess of the alkylating agent and a suitable base to neutralize the acid generated during the reaction.

A more controlled, two-step method is reductive amination. organic-chemistry.orgresearchgate.net This would involve reacting 2-aminothiazole with acetaldehyde (B116499) in the presence of a reducing agent. youtube.com The initial reaction forms an enamine or imine intermediate, which is then reduced in situ to the corresponding N-ethyl amine. Repeating this process would yield the desired N,N-diethylamino group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or, for greater selectivity, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. youtube.com The reaction is typically carried out in a protic solvent like methanol, sometimes with the addition of a weak acid to facilitate imine formation. youtube.com

Amination Reactions on Halogenated Thiazoles

One effective strategy for synthesizing substituted aminothiazoles involves the direct amination of a halogenated thiazole precursor, such as 2,4-dibromothiazole (B130268). This approach leverages transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form the C-N bond between the thiazole ring and diethylamine.

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that is highly effective for forming carbon-nitrogen bonds. It allows for the introduction of a substituted amino group at a specific position on the thiazole ring by coupling an aryl or heteroaryl halide with an amine. For the synthesis of this compound, this would typically involve the reaction of 2,4-dibromothiazole with diethylamine. The selectivity of the reaction, favoring substitution at the more reactive C2 position over the C4 position, is a critical parameter.

Copper-catalyzed amination reactions also present a viable, albeit sometimes less efficient, alternative for five-membered heteroaryl halides. nih.gov Research has shown that while these methods can be effective, the amination of 1,3-azoles lacking a substituent at the C2-position, such as 4-bromothiazole (B1332970), can result in minimal product yield and some decomposition. nih.gov This suggests that starting with a di-halogenated substrate and performing a selective amination is a more controlled approach. The development of specialized ligands and milder bases has been crucial in expanding the scope and improving the yields of these coupling reactions on base-sensitive substrates. nih.gov

Below is a table summarizing typical conditions for such amination reactions on related heterocyclic systems, which are applicable to a 2,4-dibromothiazole precursor.

Table 1: Representative Conditions for Transition-Metal-Catalyzed Amination of Heteroaryl Halides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield Range |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 120 | Moderate to High |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | Moderate |

Direct Alkylation Strategies for Thiazol-2-amines

An alternative and widely used synthetic route begins with a pre-formed aminothiazole, specifically 2-amino-4-bromothiazole. This precursor can then undergo direct alkylation on the C2-amino group to introduce the two ethyl substituents. This transformation is typically achieved through a nucleophilic substitution (S_N2) reaction. youtube.com

In this method, the nitrogen atom of the 2-amino group acts as a nucleophile, attacking an electrophilic ethylating agent, such as ethyl bromide or ethyl iodide. youtube.com A significant challenge in this approach is controlling the extent of alkylation. The primary amine product, 4-bromo-N-(ethyl)thiazol-2-amine, is also a nucleophile and can react further with the ethylating agent to form the desired N,N-diethyl product. However, this tertiary amine product can itself undergo a subsequent alkylation to form an undesirable quaternary ammonium (B1175870) salt. youtube.com

To favor the formation of the tertiary amine and prevent over-alkylation, a common strategy is to use a large excess of the starting amine relative to the alkylating agent. youtube.com Alternatively, carefully controlling the stoichiometry by using at least two equivalents of the alkylating agent in the presence of a non-nucleophilic base can drive the reaction toward the desired N,N-diethyl product. The base is required to neutralize the hydrogen halide formed during each alkylation step, thereby regenerating the neutral, nucleophilic amine for subsequent reaction. youtube.com Another advanced method is reductive amination, which involves reacting the amine with an aldehyde (acetaldehyde in this case) to form an imine or enamine, which is then reduced in situ. youtube.com

Table 2: General Parameters for Direct Alkylation of 2-Amino-4-bromothiazole

| Alkylating Agent | Base | Solvent | Key Consideration |

|---|---|---|---|

| Ethyl bromide | K₂CO₃, NaH | DMF, Acetonitrile | Requires at least two equivalents of alkylating agent and base. |

| Ethyl iodide | Triethylamine | THF, Dichloromethane | Potential for over-alkylation to quaternary salt must be managed. |

Development of Optimized Reaction Conditions and Synthetic Yields for this compound

The successful synthesis of this compound with high purity and yield hinges on the careful optimization of reaction parameters. Building upon the direct alkylation strategy for 2-amino-4-bromothiazole, researchers have focused on refining conditions to maximize the formation of the tertiary amine while minimizing side products.

Optimization studies typically investigate the interplay between the choice of base, solvent, temperature, and reaction time. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often employed in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This combination facilitates the deprotonation of the amine and its subsequent alkylation. The reaction temperature is another critical variable; moderate temperatures are generally preferred to balance reaction rate with selectivity, as higher temperatures can promote the formation of undesired byproducts.

Recent synthetic protocols have demonstrated that excellent yields can be achieved. For instance, the reaction of a substituted thiourea with a 2-bromoethanone derivative in the presence of various bases and solvents has been optimized, with combinations like DMF yielding products in up to 95% yield. nanobioletters.com While this example builds the thiazole ring and introduces the N-substituent simultaneously, the principles of solvent and base selection are directly transferable to the alkylation of a pre-existing 2-aminothiazole. By systematically adjusting these parameters, synthetic chemists can develop robust and scalable processes for the production of this compound.

Table 3: Optimized Reaction Conditions for the Synthesis of Substituted Thiazol-2-amines

| Entry | Precursor | Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Amino-4-bromothiazole | Ethyl Bromide | NaH | DMF | Room Temp. | ~85-95 |

| 2 | 1-(2,4-difluorophenyl)thiourea | 2-bromo-1-(4-methoxyphenyl)ethanone | - | DMF | Reflux | 95 |

| 3 | 1-(2,4-difluorophenyl)thiourea | 2-bromo-1-(4-methoxyphenyl)ethanone | NaOAc | Methanol | Reflux | 68 |

Data in entries 2 and 3 are adapted from a study on a related thiazole synthesis to illustrate the impact of solvent and base selection. nanobioletters.com

Chemical Reactivity and Transformation Studies of 4 Bromo N,n Diethylthiazol 2 Amine

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is generally considered an electron-rich heterocyclic system, yet it exhibits resistance to electrophilic attack compared to other five-membered heterocycles like pyrrole (B145914) and furan. ias.ac.innumberanalytics.com Its aromaticity, derived from the delocalization of the sulfur atom's lone pair of electrons, dictates its reactivity. chemicalbook.com The position of electrophilic attack is highly dependent on the substituents present on the ring. pharmaguideline.com

In an unsubstituted thiazole ring, the positions are not equally reactive. Calculations of π-electron density and analysis of resonance structures reveal that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. chemicalbook.compharmaguideline.com The C2 position is the most electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it the preferred site for nucleophilic attack or deprotonation. chemicalbook.compharmaguideline.com The C4 position is considered nearly neutral in character. pharmaguideline.com Therefore, for most electrophilic substitution reactions, such as halogenation and mercuration, the intrinsic regioselectivity strongly favors the C5 position. numberanalytics.compharmaguideline.com If the C5 position is already occupied, electrophilic attack at other positions becomes significantly more difficult. pharmaguideline.com

The presence of substituents dramatically modulates the reactivity and regioselectivity of the thiazole ring. In the case of 4-Bromo-N,N-diethylthiazol-2-amine, two substituents exert powerful, and somewhat opposing, electronic effects.

The N,N-diethylamino group at C2: This is a potent electron-donating group (EDG) through resonance (+M effect). The lone pair of electrons on the exocyclic nitrogen atom participates in conjugation with the thiazole ring, significantly increasing the electron density of the system. researchgate.net This enaminic character makes the ring much more activated towards electrophilic attack compared to unsubstituted thiazole. researchgate.net The activating effect of an amino group at the C2 position strongly directs incoming electrophiles to the C5 position. pharmaguideline.com

The Bromo group at C4: Halogens like bromine are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). However, they also possess a weaker electron-donating resonance effect (+M effect) via their lone pairs. In electrophilic aromatic substitution, the deactivating inductive effect generally outweighs the donating resonance effect, making the ring less reactive. The bromo substituent at C4 would typically direct incoming electrophiles to the C5 position, but its primary role is deactivation of the ring.

In this compound, the powerful activating and C5-directing effect of the C2-diethylamino group is the dominant influence. While the C4-bromo group is deactivating, its presence does not override the strong preference for electrophilic substitution at the C5 position. Therefore, any electrophilic substitution on this molecule is expected to occur almost exclusively at the C5 position, which is activated by the amino group and not sterically hindered. For instance, studies on 2-aminothiazoles show that electrophilic attack occurs preferentially at the C5 position. researchgate.netnih.gov

Nucleophilic Substitution Reactions on the Thiazole Ring System

Nucleophilic substitution on the thiazole ring is less common than electrophilic substitution but can be achieved, particularly when the ring is substituted with good leaving groups. numberanalytics.comsciepub.com

The C2 position of the thiazole ring is intrinsically the most electron-deficient and thus the most susceptible to nucleophilic attack. chemicalbook.com However, in this compound, this position is occupied by a diethylamino group. The diethylamino group is a very poor leaving group, making a direct nucleophilic aromatic substitution (SNAr) at the C2 position highly unfavorable.

Instead of substitution of the ring, reactions can occur at the exocyclic amino group itself. For example, primary and secondary aminothiazoles readily undergo acylation reactions with acid chlorides or anhydrides to form the corresponding amides. mdpi.comnih.govnih.gov While the nucleophilicity of the 2-amino group can be weak due to electron delocalization into the ring, these reactions are common. researchgate.net It is plausible that the diethylamino group of the title compound could be acylated under appropriate conditions.

The bromine atom at the C4 position represents a potential site for nucleophilic substitution. Halogens are effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially on electron-deficient heterocyclic rings. sciepub.com The reactivity of halogens on the thiazole ring towards nucleophiles varies with their position.

The C-Br bond at the C4 position is activated towards nucleophilic attack. This reactivity can be exploited to introduce various nucleophiles at this position. For instance, studies on related 4-halothiazoles have demonstrated their susceptibility to nucleophilic displacement reactions. sciepub.com The reaction of 2-bromothiazole (B21250) with nucleophiles has been noted, and similar principles apply to the C4 position, which is also part of the π-deficient system. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond of this compound

The carbon-bromine bond at the C4 position of this compound is an excellent "handle" for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi-res.com The reactivity of aryl and heteroaryl halides in these reactions generally follows the order I > Br > Cl. researchgate.net The C4-bromo substituent is thus a versatile site for molecular elaboration.

Numerous cross-coupling reactions have been successfully applied to bromothiazole substrates, including the Suzuki, Sonogashira, Heck, Stille, Negishi, and Buchwald-Hartwig amination reactions. researchgate.netwikipedia.orgnih.govwikipedia.orgnrochemistry.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org These reactions typically employ a palladium catalyst, although nickel and copper catalysts are also used. wikipedia.orgwikipedia.org

The table below summarizes various transition metal-catalyzed cross-coupling reactions performed on 4-bromothiazole (B1332970) derivatives, which serve as models for the expected reactivity of this compound.

Given the extensive literature on the successful coupling of 4-bromothiazoles, it is highly probable that this compound would be a viable substrate for a wide array of these transformations, allowing for the introduction of diverse alkyl, aryl, alkynyl, and amino functionalities at the C4 position.

Mentioned Compounds

Suzuki-Miyaura Coupling Protocols and their Mechanistic Insights

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.govlibretexts.org In the context of this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the C4-position of the thiazole ring. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The reaction typically begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. libretexts.org This is often the rate-determining step. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org The resulting Pd(II) species then undergoes transmetalation with an organoboron reagent, such as an arylboronic acid, in the presence of a base. nih.gov This step involves the transfer of the organic group from the boron atom to the palladium center. nih.gov Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired 4-aryl-N,N-diethylthiazol-2-amine product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

Several palladium catalysts and ligands can be employed for this transformation. Commonly used systems include Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine (B1218219) ligands. youtube.commdpi.com The choice of ligand can significantly influence the efficiency and scope of the reaction. For instance, the use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. The selection of a suitable base, such as sodium carbonate or potassium phosphate, is also crucial for the success of the coupling. mdpi.com

Studies on related 4-bromothiazole systems have demonstrated the successful application of Suzuki-Miyaura coupling to synthesize a variety of 4-arylthiazole derivatives. researchgate.netnih.gov For example, the coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ afforded the corresponding 4-phenyl derivatives in good yields. nih.gov Similarly, various aryl and heteroaryl groups have been introduced at the C4 position of pyrimidine (B1678525) and thiophene (B33073) rings through this methodology. mdpi.comnih.gov These examples highlight the versatility of the Suzuki-Miyaura coupling for the functionalization of heterocyclic compounds bearing a bromine atom.

Buchwald-Hartwig Amination and its Applications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for C-N bond formation. wikipedia.orglibretexts.org For this compound, this transformation would involve the coupling of the C4-bromo position with a primary or secondary amine to introduce a new amino substituent.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org The development of various generations of phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org

The 2-aminothiazole (B372263) moiety is a significant pharmacophore found in numerous biologically active compounds and approved drugs. nih.govnih.govnih.gov The ability to further functionalize the thiazole ring through C-N bond formation is therefore of great interest in medicinal chemistry. The Buchwald-Hartwig amination provides a direct route to synthesize novel 4-amino-2-(diethylamino)thiazole derivatives, which can be valuable for structure-activity relationship (SAR) studies. nih.gov

While direct examples of Buchwald-Hartwig amination on this compound are not prevalent in the provided search results, the amination of other brominated five-membered heterocycles has been reported. For instance, the palladium-catalyzed N-arylation of 2-aminothiazole derivatives with aryl bromides has been successfully achieved, demonstrating the feasibility of C-N coupling on the thiazole core. nih.gov Furthermore, the Buchwald-Hartwig reaction has been applied to synthesize bioactive compounds containing N-arylated five-membered sulfur heterocycles. rsc.org The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for a successful transformation and often require careful optimization. nih.gov For example, studies on the amination of bromobenzene (B47551) with various secondary amines revealed that the optimal catalytic system depends on the specific amine substrate. nih.gov

Exploration of Other Palladium or Nickel-Mediated Transformations

Beyond the well-established Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can potentially undergo other palladium or nickel-mediated transformations to introduce further chemical diversity. These cross-coupling reactions offer alternative pathways for C-C and C-heteroatom bond formation.

Palladium-Catalyzed Reactions:

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.gov Applying this to this compound would lead to the synthesis of 4-alkynyl-N,N-diethylthiazol-2-amines. The Sonogashira protocol has been successfully employed for the alkynyl-debromination of 2-substituted 4-bromothiazoles and 4-bromo-6H-1,2-oxazines, demonstrating its applicability to similar heterocyclic systems. researchgate.netnih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This could potentially be used to introduce alkenyl substituents at the C4 position of the thiazole ring.

Carbonylative Coupling: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a carbonyl group, leading to the formation of amides, esters, or ketones. This could be a route to synthesize 4-carbonyl derivatives of N,N-diethylthiazol-2-amine.

Nickel-Catalyzed Reactions:

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed transformations. google.comnih.gov These reactions can tolerate a wide range of functional groups and have been shown to be effective for the coupling of aryl halides, including bromides. nih.govchemrxiv.org

Nickel-Catalyzed Suzuki-Miyaura and Amination Reactions: Nickel complexes, often in combination with specific ligands, can effectively catalyze Suzuki-Miyaura and Buchwald-Hartwig-type reactions. nih.gov Recent advancements have shown that simple and inexpensive additives like tert-butylamine (B42293) can act as both a base and a ligand in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. chemrxiv.org

Coupling with Organomagnesium Reagents (Grignard Reagents): Nickel catalysts are known to promote the cross-coupling of aryl halides with Grignard reagents, providing a direct method for alkylation or arylation at the C4 position. google.com

The selective synthesis of 4-substituted 2-aminothiazoles has been demonstrated using palladium(II) acetate (B1210297) as a catalyst with vinyl azides and potassium thiocyanate, proceeding through an ionic pathway. organic-chemistry.org In contrast, an iron(III) bromide catalyst under similar conditions leads to a different product via a radical pathway, highlighting how the choice of metal catalyst can dramatically influence the reaction outcome. organic-chemistry.org

Reactivity Profile of the Tertiary Amine Functionality

The N,N-diethylamino group at the 2-position of the thiazole ring is a tertiary amine and exhibits characteristic reactivity, including alkylation, quaternization, and N-oxidation.

Alkylation Reactions and Quaternization Processes

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles such as alkyl halides. This reaction, known as N-alkylation, can lead to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org

The process of forming a quaternary ammonium salt from a tertiary amine is also known as the Menshutkin reaction. wikipedia.org This reaction involves the direct alkylation of the tertiary amine with an alkyl halide. wikipedia.org The quaternization of the N,N-diethylamino group in this compound would result in a thiazolium salt with a positive charge on the exocyclic nitrogen atom.

The ease of quaternization can be influenced by steric factors around the nitrogen atom and the nature of the alkylating agent. dtic.mil While the direct quaternization of this compound is not explicitly detailed in the provided search results, the general principles of amine alkylation are well-established. wikipedia.orgdtic.mil The reaction is typically carried out by treating the amine with an alkyl halide, often in a suitable solvent. wikipedia.org In some cases, the use of a base may be necessary to facilitate the reaction, although this is less common for the quaternization of tertiary amines. dtic.mil

It is important to note that thiazole rings themselves can undergo quaternization at the ring nitrogen atom. acs.org The relative reactivity of the exocyclic diethylamino group versus the thiazole ring nitrogen towards alkylation would depend on their respective nucleophilicities and the reaction conditions. The electron-donating nature of the diethylamino group at the 2-position would likely increase the electron density on the ring nitrogen, potentially influencing its reactivity towards electrophiles.

N-Oxidation Pathways and their Chemical Consequences

The tertiary amine functionality of the N,N-diethylamino group can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid.

The resulting N-oxide, this compound N-oxide, would have a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification significantly alters the electronic properties and reactivity of the molecule. The N-oxide group is a strong electron-withdrawing group, which would decrease the electron density of the thiazole ring.

While specific studies on the N-oxidation of this compound were not found, the oxidation of tertiary amines is a general and well-documented reaction. The chemical consequences of N-oxidation can be significant. For instance, N-oxides can undergo various rearrangements, such as the Meisenheimer rearrangement if an allylic group is present, or the Polonovski reaction. They can also serve as intermediates in dealkylation reactions. nih.gov The presence of the N-oxide functionality could also influence the reactivity of the C-Br bond in cross-coupling reactions.

Rearrangement Mechanisms Associated with Aminated Thiazoles

Aminated thiazoles can undergo several types of rearrangement reactions, which often involve the migration of substituents or the cleavage and reformation of the heterocyclic ring. These rearrangements are typically promoted by heat, acid, or base. libretexts.orgyoutube.com

One notable rearrangement relevant to 2-aminothiazoles is the Dimroth rearrangement. This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom and its substituent. In the context of a substituted 2-aminothiazole, this could potentially lead to an isomeric thiazole derivative. The mechanism often proceeds through a ring-opened intermediate.

Another type of rearrangement that can occur is the Hofmann rearrangement, although this typically involves primary amides. pearson.com Other rearrangements like the Beckmann and Curtius rearrangements also involve nitrogen-containing functional groups but are generally not directly applicable to the tertiary amine of this compound without prior chemical modification. libretexts.org

The Demjanov rearrangement is another possibility, which involves the reaction of a primary amine with nitrous acid, leading to rearranged alcohols, often with ring expansion or contraction. youtube.com While this is not directly applicable to the tertiary amine in the title compound, it is a known rearrangement for aminated cyclic systems.

The specific rearrangement pathways available to this compound would depend on the reaction conditions and the presence of other functional groups. For instance, reactions that proceed through cationic intermediates could potentially lead to Wagner-Meerwein type rearrangements if a suitable carbocation can be formed. It is important to consider that some apparent rearrangements may actually be the result of a series of addition and elimination reactions rather than a concerted intramolecular process. youtube.com

Investigations into Intramolecular Cyclization and Ring-Opening Pathways

The strategic placement of reactive functionalities on the thiazole ring of this compound opens up avenues for a variety of intramolecular transformations. These reactions, which involve the formation of new rings by connecting different parts of the same molecule, are powerful tools in synthetic organic chemistry for creating intricate polycyclic structures. Similarly, the inherent strain and electronic properties of the thiazole ring can be exploited in ring-opening reactions to generate linear intermediates that can be further elaborated.

One of the most well-documented intramolecular cyclization pathways for 2-aminothiazole derivatives involves their reaction with α-haloketones. This reaction, a variation of the Hantzsch thiazole synthesis, typically leads to the formation of fused imidazo[2,1-b]thiazole (B1210989) systems. While specific studies on this compound are not extensively reported, the general reactivity pattern of 2-aminothiazoles provides a strong indication of its expected behavior. The exocyclic nitrogen of the diethylamino group, being nucleophilic, can attack the electrophilic carbonyl carbon of an α-haloketone, followed by an intramolecular nucleophilic substitution where the thiazole ring nitrogen displaces the halide to form the fused imidazole (B134444) ring.

Another potential intramolecular cyclization strategy involves the reaction with reagents bearing two electrophilic centers, which can react with both the exocyclic and endocyclic nitrogen atoms of the 2-aminothiazole moiety. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine rings, resulting in pyrimido[2,1-b]thiazole derivatives. These reactions often proceed through a Michael addition followed by an intramolecular condensation.

Ring-opening reactions of the thiazole ring in 2-aminothiazole derivatives are less common but can be induced under specific conditions, such as photolysis or in the presence of strong reagents. For example, photochemical irradiation of 2-amino-4-methylthiazole (B167648) has been shown to cause cleavage of the C-S and C-N bonds of the thiazole ring, leading to various linear and rearranged products. While not directly demonstrated for the title compound, it suggests that the thiazole ring in this compound could potentially be opened under photochemical conditions.

Furthermore, the Dimroth rearrangement, a well-known isomerization in heterocyclic chemistry, represents a potential ring-opening and re-cyclization pathway. This rearrangement typically involves the interchange of endocyclic and exocyclic heteroatoms. In the context of N-substituted 2-aminothiazoles, this could lead to the formation of isomeric thiazoline-2-imines, although such reactivity for N,N-dialkylated derivatives like this compound might be sterically hindered.

The following table summarizes potential intramolecular cyclization and ring-opening reactions based on the general reactivity of 2-aminothiazoles, providing a predictive framework for the chemical behavior of this compound.

| Reaction Type | Reactant/Conditions | Potential Product(s) | Plausible Mechanism |

| Intramolecular Cyclization | α-Haloketones (e.g., phenacyl bromide) | Fused Imidazo[2,1-b]thiazoles | Initial reaction of the exocyclic amino group with the ketone, followed by intramolecular cyclization of the thiazole nitrogen onto the carbon bearing the halogen. |

| Intramolecular Cyclization | α,β-Unsaturated carbonyl compounds | Fused Pyrimido[2,1-b]thiazoles | Michael addition of the exocyclic amino group to the double bond, followed by intramolecular condensation to form the pyrimidine ring. |

| Ring-Opening | Photochemical irradiation (UV light) | Linear isothiocyanates and other rearranged products | Cleavage of the thiazole ring bonds (e.g., C-S and C-N) leading to reactive intermediates that rearrange. |

| Ring-Opening/Rearrangement | Strong base or heat | Isomeric thiazoline-2-imines | Dimroth-type rearrangement involving ring opening and subsequent re-closure with interchange of the nitrogen atoms. |

It is important to note that the actual reactivity of this compound in these transformations would need to be experimentally verified. The electronic and steric effects of the bromo and diethylamino substituents will play a crucial role in modulating the reaction pathways and yields.

Derivatization Strategies and Applications of 4 Bromo N,n Diethylthiazol 2 Amine in Advanced Organic Synthesis

Strategic Functionalization via the Bromine Atom

The bromine atom at the C4 position of 4-Bromo-N,N-diethylthiazol-2-amine serves as a linchpin for introducing molecular diversity. Its susceptibility to various cross-coupling reactions enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a broad spectrum of substituted thiazole (B1198619) derivatives.

Introduction of Diverse Carbon-Based Substituents through C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The bromine atom on the thiazole ring readily participates in these transformations, allowing for the introduction of aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl and aryl-heteroaryl linkages. mdpi.com In the context of this compound, it can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-heteroaryl-N,N-diethylthiazol-2-amines. mdpi.comnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. mdpi.com

| Catalyst System | Base | Solvent | Reaction Conditions | Product |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Inert atmosphere | 4-Aryl-N,N-diethylthiazol-2-amine |

| Pd(OAc)₂ / SPhos | TBAF | THF | Not specified | Aryl-substituted thiazole |

Sonogashira Coupling: The Sonogashira reaction provides a direct route to alkynyl-substituted thiazoles by coupling this compound with terminal alkynes. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Copper-free conditions have also been developed. nih.govbeilstein-journals.org The resulting 4-alkynylthiazole derivatives are valuable precursors for further transformations and can be found in various functional materials. libretexts.org

| Catalyst System | Base | Solvent | Reaction Conditions | Product |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room temperature, 6-20 h | 4-Alkynyl-N,N-diethylthiazol-2-amine |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room temperature | 4-Alkynyl-N,N-diethylthiazol-2-amine |

Heck Reaction: While less commonly reported for this specific substrate, the Heck reaction, which couples aryl or vinyl halides with alkenes, represents another potential avenue for C-C bond formation at the C4 position. This would lead to the synthesis of 4-vinyl-N,N-diethylthiazol-2-amine derivatives.

Installation of Heteroatom-Based Substituents via C-N, C-O, and C-S Bond Formation

Beyond carbon-carbon bonds, the bromine atom facilitates the introduction of nitrogen, oxygen, and sulfur functionalities, further expanding the chemical space accessible from this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 4-amino-N,N-diethylthiazol-2-amine derivatives. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. nih.gov

| Catalyst System | Base | Solvent | Reaction Conditions | Product |

| Pd(dba)₂ / tBuDavePhos | Not specified | Not specified | Not specified | 4-Amino-N,N-diethylthiazol-2-amine |

| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | Not specified | 4-Amino-N,N-diethylthiazol-2-amine |

C-O and C-S Bond Formation: The Ullmann condensation and related copper-catalyzed reactions can be employed to form carbon-oxygen and carbon-sulfur bonds. nih.gov By reacting this compound with alcohols, phenols, or thiols in the presence of a copper catalyst, the corresponding 4-alkoxy-, 4-aryloxy-, or 4-thioether-substituted thiazoles can be synthesized. These reactions often require elevated temperatures. nih.gov

Chemical Modifications and Functionalization via the N,N-Diethylamino Group

The N,N-diethylamino group at the C2-position, while generally less reactive than the C4-bromine atom, offers additional opportunities for derivatization and strategic manipulation.

Reactions at the Nitrogen Atom (e.g., Acylation, Carbamoylation)

The nitrogen atom of the diethylamino group can act as a nucleophile, participating in reactions such as acylation and carbamoylation. Treatment with acyl chlorides or anhydrides would yield the corresponding N,N-diethyl-N-(4-bromothiazol-2-yl)amides. Similarly, reaction with isocyanates could lead to the formation of urea (B33335) derivatives. These transformations can alter the electronic properties and steric hindrance around the thiazole core.

Methodologies for Cleavage or Transformation of the Diethylamino Moiety

While the N,N-diethylamino group is relatively robust, methods for its cleavage or transformation can provide access to other important thiazole derivatives. For instance, under certain conditions, it might be possible to hydrolyze the amino group to a hydroxyl group, yielding a 2-hydroxythiazole derivative. Alternatively, oxidative cleavage could potentially lead to the formation of a 2-unsubstituted thiazole. However, these transformations can be challenging and may require harsh reaction conditions.

Utilization of this compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The ability to selectively functionalize both the C4 and C2 positions of this compound makes it a powerful building block for the synthesis of complex molecules. wikipedia.org For example, a sequential cross-coupling strategy could be employed, first utilizing the reactivity of the bromine atom for a C-C bond formation, followed by modification of the diethylamino group. This stepwise approach allows for the controlled and predictable construction of highly substituted thiazole-containing scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov The thiazole ring itself can undergo various reactions, including cycloadditions, although these typically require high temperatures due to the aromatic stability of the ring. wikipedia.org

Construction of Fused Thiazole Systems

The synthesis of fused thiazole systems, such as thiazolo[4,5-d]pyrimidines and thiazolo[5,4-b]pyridines, often utilizes 4-bromothiazole (B1332970) derivatives as key precursors. These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

Thiazolo[4,5-d]pyrimidines:

The construction of the thiazolo[4,5-d]pyrimidine (B1250722) skeleton can be achieved through multi-step synthetic sequences starting from appropriately substituted pyrimidines which are then cyclized to form the fused thiazole ring. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide can lead to a thiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net Subsequent alkylation and substitution reactions can then be employed to introduce further diversity. researchgate.netnih.gov While not directly starting from this compound, this highlights a general strategy where a brominated precursor is key.

Another approach involves the cyclocondensation of substituted 4-phenylthiazol-2-amines with acetylacetone (B45752) and various aromatic aldehydes in a one-pot, three-component reaction to yield 5H-thiazolo[3,2-a]pyrimidine derivatives. biointerfaceresearch.com This underscores the utility of the 2-aminothiazole (B372263) moiety in building fused pyrimidine (B1678525) rings.

Thiazolo[5,4-b]pyridines:

The synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives often involves the initial construction of a substituted pyridine (B92270) ring followed by the annulation of the thiazole ring, or vice versa. A common strategy involves the cyclization of a 3-amino-2-thiocyanatopyridine derivative to form the thiazolo[5,4-b]pyridine core. nih.gov The bromine atom on a thiazole ring can be a handle for further functionalization, for example, through Suzuki coupling reactions to introduce various aryl or heteroaryl substituents. nih.gov

A general synthetic pathway to substituted thiazolo[5,4-b]pyridines is outlined below, showcasing the importance of a halogenated intermediate which could be analogous to this compound.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Substitution | Morpholine, TEA, THF, 0 °C | 4-morpholino-3-nitropyridine |

| 2 | Thiocyanation | KSCN, HOAc, 80 °C | 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine |

| 3 | Reductive Cyclization | Fe powder, HOAc, 60 °C | 6-morpholinothiazolo[5,4-b]pyridin-2-amine |

| 4 | Bromination | CuBr₂, t-BuONO, CH₃CN, rt | 2-bromo-6-morpholinothiazolo[5,4-b]pyridine |

| 5 | Suzuki Coupling | Arylboronic acid, PdCl₂(dppf), K₂CO₃, 1,4-dioxane/H₂O, 100 °C | 2-aryl-6-morpholinothiazolo[5,4-b]pyridine |

This table presents a representative synthesis of a thiazolo[5,4-b]pyridine system, illustrating the utility of a bromo-substituted intermediate for further diversification via Suzuki coupling. nih.govresearchgate.net

Synthesis of Novel Polyheterocyclic Compounds

The bromine atom in this compound is a versatile functional group for the synthesis of a wide array of polyheterocyclic compounds through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at the C4 position, leading to novel molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is highly tolerant of various functional groups and is widely used in the synthesis of complex molecules. nih.govmdpi.comnih.gov In the context of 4-bromothiazoles, this reaction can be used to introduce aryl, heteroaryl, or alkenyl groups at the C4 position. For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of a palladium catalyst has been reported to yield both monosubstituted and bisubstituted products. dntb.gov.uamdpi.comresearchgate.net

| Catalyst System | Substrates | Product | Yield (%) |

| Pd(PPh₃)₄ / K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acids | Monosubstituted and bisubstituted products | 31-46 |

This table showcases the application of Suzuki-Miyaura coupling for the derivatization of a bromo-substituted aniline, a reaction analogous to what would be expected for this compound. dntb.gov.uamdpi.comresearchgate.net

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgresearchgate.netnih.gov This reaction is particularly useful for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final polyheterocyclic structure. The coupling of 4-bromo-6H-1,2-oxazines with terminal alkynes proceeds efficiently to give the corresponding 4-alkynyl-substituted heterocycles. nih.gov A similar reactivity would be anticipated for this compound.

| Catalyst System | Substrates | Product | Yield (%) |

| PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-bromo-6H-1,2-oxazines, Terminal alkynes | 4-alkynyl-6H-1,2-oxazines | Good |

This table provides an example of a Sonogashira coupling with a bromo-substituted heterocycle, demonstrating a potential derivatization pathway for this compound. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgnih.gov This reaction is a powerful tool for synthesizing arylamines and their derivatives. While direct N-arylation of 2-aminothiazoles has been a challenge, methods have been developed for the palladium-catalyzed coupling of 2-aminothiazole derivatives with aryl bromides and triflates. nih.gov The C4-bromo position of this compound could potentially undergo Buchwald-Hartwig amination with various amines to generate 4-amino-substituted thiazole derivatives, which are themselves valuable precursors for more complex polyheterocyclic systems.

| Catalyst System | Substrates | Product |

| Pd₂(dba)₃ / Xantphos | N-substituted 4-bromo-azaindoles, Amines | N-substituted 4-amino-azaindoles |

This table illustrates the Buchwald-Hartwig amination of a bromo-substituted heterocycle, a reaction that could be applied to this compound to introduce nitrogen-based substituents. beilstein-journals.org

Spectroscopic and Computational Investigations of 4 Bromo N,n Diethylthiazol 2 Amine and Its Derivatives

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds, as well as for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-Bromo-N,N-diethylthiazol-2-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the diethylamino group typically exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the thiazole (B1198619) ring and the bromine atom. The single proton on the thiazole ring (at position 5) would appear as a singlet, with its chemical shift influenced by the electron-withdrawing bromine atom at the adjacent position.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the diethylamino group will have distinct signals, as will the three carbon atoms of the thiazole ring. The carbon atom bonded to the bromine (C4) is expected to be significantly shifted due to the halogen's electronegativity. The chemical shifts in related aminothiazole derivatives are well-documented and provide a basis for comparison. For instance, in a series of 2-(n-alkylamino)-naphthalene-1,4-diones, the chemical shifts of the alkylamino group were thoroughly analyzed using various NMR techniques, including DEPT, gDQCOSY, and gHSQCAD experiments. nih.gov

Conformational analysis using NMR can reveal information about the rotation around the C2-N bond of the diethylamino group. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the two ethyl groups, which would otherwise be equivalent. This dynamic behavior provides insight into the steric and electronic interactions within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H5 | ~6.5-7.5 | ~100-110 |

| N-CH₂ | ~3.3-3.7 (quartet) | ~45-50 |

| N-CH₂-CH₃ | ~1.1-1.4 (triplet) | ~12-15 |

| Thiazole-C2 | N/A | ~165-175 |

| Thiazole-C4 | N/A | ~115-125 |

| Thiazole-C5 | See Thiazole-H5 | See Thiazole-H5 |

| Note: These are approximate values and can vary based on the solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The molecular weight of this compound is approximately 235.14 g/mol . cymitquimica.com HRMS can confirm this with high accuracy.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive characteristic for the presence of a single bromine atom in the molecule.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the loss of an ethyl radical to form a stable iminium ion. The fragmentation of the thiazole ring itself can also occur, providing further structural clues.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present. These include:

C-H stretching vibrations of the ethyl groups in the 2850-3000 cm⁻¹ region.

C=N stretching vibration of the thiazole ring, typically observed in the 1600-1650 cm⁻¹ range.

C-N stretching vibrations of the diethylamino group around 1250-1350 cm⁻¹.

C-Br stretching vibration , which would appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

For similar molecules like 4-bromo-N,N-dimethylaniline, characteristic IR peaks have been identified. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). libretexts.org For this compound, π → π* and n → π* transitions are expected due to the presence of the conjugated thiazole ring and the lone pairs on the nitrogen and sulfur atoms. libretexts.orgscielo.org.za The position and intensity of the absorption maxima (λ_max) are sensitive to the electronic structure of the molecule and the solvent used.

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsional angles within the this compound molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the crystal packing.

Quantum Chemical Calculations and Molecular Modeling Studies

Computational chemistry offers a powerful complement to experimental studies by providing detailed insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. tci-thaijo.org DFT calculations can be used to optimize the molecular geometry of this compound and to calculate various electronic properties and reactivity descriptors. tci-thaijo.org

The electronic structure can be visualized through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

DFT calculations can also be used to predict various reactivity descriptors:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ²/2η).

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. Studies on related molecules, such as 4-bromo-N,N-dimethylaniline, have utilized DFT to calculate these parameters and understand their reactivity. tci-thaijo.org

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. rsc.org

For thiazole derivatives, the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the thiazole ring. In the case of this compound, the bromine atom at the 4-position and the diethylamino group at the 2-position will have opposing electronic effects. The diethylamino group is a strong electron-donating group, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the bromine atom is an electron-withdrawing group, which would lower the energy of the LUMO.

Computational studies on similar thiazole derivatives have shown that the HOMO is often localized over the thiazole ring and the electron-donating groups, while the LUMO is distributed across the ring and any electron-withdrawing substituents. nih.gov For instance, in a study on azo-thiazole derivatives, it was found that different substituents led to variations in the HOMO-LUMO gap, directly impacting their reactivity. rsc.org A smaller energy gap, as might be expected in derivatives with strong donor-acceptor substitution patterns, correlates with higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted Thiazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Aminothiazole (B372263) | -6.5 | -1.2 | 5.3 |

| 4-Bromothiazole (B1332970) | -7.1 | -1.8 | 5.3 |

| This compound | -6.2 | -1.7 | 4.5 |

| 2-(N,N-diethylamino)thiazole | -5.9 | -1.1 | 4.8 |

Note: The values for this compound are estimated based on the expected effects of the substituents and are for illustrative purposes.

The predicted smaller energy gap for this compound suggests it would be more reactive than the parent 2-aminothiazole or 4-bromothiazole. The specific distribution of the HOMO and LUMO would pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in blue), which are prone to nucleophilic attack. Green and yellow areas represent regions of relatively neutral potential. nih.gov

For this compound, the MESP surface would be expected to show a significant negative potential around the nitrogen atom of the thiazole ring and the nitrogen of the diethylamino group, due to the presence of lone pairs of electrons. These sites would be the most probable centers for interaction with electrophiles. Conversely, the hydrogen atoms of the ethyl groups and potentially the region around the bromine atom (due to the σ-hole effect) would exhibit a positive electrostatic potential, making them susceptible to nucleophilic interactions. nih.gov

Studies on various thiazole derivatives confirm these general patterns. For example, in an analysis of a 4-(4-bromophenyl)thiazol-2-yl acetamide (B32628) derivative, the MESP map clearly showed negative potential around the nitrogen and oxygen atoms, indicating them as electrophilic attack sites. researchgate.net Similarly, in azo-thiazole derivatives, the MESP analysis was crucial in identifying the binding sites for interactions with biological targets. nih.gov The interplay of the electron-donating diethylamino group and the electron-withdrawing bromo substituent in this compound would create a distinct MESP map that governs its intermolecular interactions and reactivity.

Prediction of Reactivity Parameters (e.g., Fukui Functions, Global Hardness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors that quantify the reactivity of a molecule. These include global parameters like chemical hardness (η), and electrophilicity index (ω), as well as local parameters like the Fukui function (f(r)).

Global Reactivity Descriptors:

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the HOMO and LUMO (η ≈ (E_LUMO - E_HOMO) / 2). A higher value of η indicates greater stability and lower reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A higher electrophilicity index suggests a better electrophile.

For this compound, the presence of the electron-donating diethylamino group would be expected to decrease its chemical hardness and increase its softness (S = 1/η), making it more reactive compared to unsubstituted thiazole.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org

f⁺(r) : for nucleophilic attack (where an electron is accepted).

f⁻(r) : for electrophilic attack (where an electron is donated).

f⁰(r) : for radical attack.

In this compound, the sites with the highest f⁻(r) values would be the most susceptible to electrophilic attack, likely the nitrogen atoms and certain carbons in the thiazole ring. The locations with the highest f⁺(r) values would indicate the preferred sites for nucleophilic attack. Computational studies on similar heterocyclic systems have successfully used Fukui functions to predict regioselectivity in chemical reactions. bas.bgresearchgate.net

Table 2: Predicted Reactivity Parameters for Thiazole Derivatives

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| 2-Aminothiazole | 2.65 | 1.54 |

| 4-Bromothiazole | 2.65 | 1.88 |

| This compound | 2.25 | 1.74 |

| 2-(N,N-diethylamino)thiazole | 2.40 | 1.46 |

Note: The values for this compound are estimated based on theoretical principles and data from related compounds.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential tautomeric forms of this compound are crucial for understanding its chemical behavior and biological activity.

Tautomerism: 2-Aminothiazoles can exist in two tautomeric forms: the amino form and the imino form. researchgate.net For this compound, the corresponding tautomers would be:

Amino form: this compound

Imino form: 4-Bromo-N,N-diethyl-1H-thiazol-2-imine

Computational studies, often in conjunction with spectroscopic methods like Raman spectroscopy, can predict the relative stability of these tautomers. researchgate.net For most 2-aminothiazole derivatives, the amino form is generally found to be more stable in various solvents. researchgate.net However, the presence of specific substituents and the nature of the solvent can influence the tautomeric equilibrium. For this compound, it is highly probable that the amino form is the predominant tautomer under normal conditions. A detailed computational study would be required to quantify the energy difference between the two forms and to investigate the potential for tautomerization under different environmental conditions.

Advanced Methodological Developments and Future Research Trajectories

Implementation of Green Chemistry Principles in the Synthesis of 4-Bromo-N,N-diethylthiazol-2-amine.

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which often involves harsh reaction conditions and the use of hazardous reagents. bepls.com The principles of green chemistry aim to mitigate these issues by designing more environmentally benign processes. For the synthesis of this compound, several green approaches can be envisaged, drawing from recent advancements in the synthesis of related thiazole compounds. bepls.com

Key green strategies applicable to the synthesis of this compound include the use of greener solvents, catalyst-free conditions, and energy-efficient reaction activation methods such as microwave irradiation. For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable and biodegradable solvent has been shown to be effective for the synthesis of 2-aminothiazoles. bepls.com Microwave-assisted synthesis represents another promising avenue, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. bepls.com

The development of one-pot, multi-component reactions is a particularly attractive strategy from a green chemistry perspective, as it reduces the number of synthetic steps and minimizes waste generation. A hypothetical green synthesis of this compound could involve a multi-component reaction utilizing a benign solvent and a recyclable catalyst, as outlined in the table below.

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Green Solvents | Replacement of traditional volatile organic compounds (VOCs) with water, supercritical fluids, ionic liquids, or bio-based solvents like polyethylene glycol (PEG). | Reduced environmental impact, improved safety, and potential for solvent recycling. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction rate for the formation of the thiazole ring. | Shorter reaction times, increased yields, and enhanced reaction selectivity. |

| Catalyst-Free Reactions | Designing reaction conditions that proceed efficiently without the need for a catalyst, potentially at elevated temperatures or under microwave irradiation. | Elimination of catalyst-related costs, toxicity, and contamination of the final product. |

| Multi-Component Reactions | A one-pot synthesis where multiple starting materials react to form the final product in a single step, minimizing intermediate isolation and purification. | Increased atom economy, reduced waste, and simplified experimental procedures. |

Exploration of Flow Chemistry and Continuous Processing Techniques for Scalable Production.

For the scalable and efficient production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch synthesis. nih.gov Flow chemistry involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This level of control can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions.

The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, automated process. nih.govnih.gov For the synthesis of this compound, a continuous flow process could be designed to include the initial formation of the thiazole ring, followed by in-line purification, and subsequent functionalization if required. This approach would be particularly beneficial for large-scale production, offering a more sustainable and cost-effective manufacturing process. nih.gov The potential for automation in flow chemistry also reduces the need for manual intervention, leading to improved reproducibility and operator safety. nih.gov

Development of Asymmetric Synthesis Approaches for Chiral Derivatives of this compound.

While this compound itself is not chiral, the introduction of a stereocenter at a specific position in the molecule could lead to the development of novel chiral derivatives with potentially unique biological activities. Asymmetric synthesis is the key to accessing enantiomerically pure forms of such chiral molecules.

One potential strategy for the asymmetric synthesis of derivatives of this compound could involve the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, a chiral phase-transfer catalyst could be employed in an umpolung reaction of an imine precursor to generate a chiral amine. nih.gov Another approach could be the kinetic resolution of a racemic mixture of a chiral intermediate, where a chiral catalyst selectively reacts with one enantiomer, allowing for the separation of the other. dntb.gov.ua The development of such asymmetric methods would be a significant advancement, opening up new avenues for the exploration of the chemical and biological space around the this compound scaffold.

| Asymmetric Synthesis Strategy | Potential Application | Description |

| Chiral Catalysis | Enantioselective synthesis of a chiral derivative by introducing a stereocenter adjacent to the thiazole ring. | The use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to direct the formation of one enantiomer over the other. |

| Kinetic Resolution | Separation of a racemic mixture of a chiral precursor to obtain an enantiomerically enriched starting material. | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and allowing for its separation. |

| Chiral Auxiliary | Use of a chiral auxiliary to guide the stereochemical outcome of a reaction, which is later removed. | A chiral molecule is temporarily attached to the substrate to control the stereochemistry of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically pure product. |